molecular formula C10H19NO4 B173865 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) CAS No. 197579-95-6

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)

Cat. No.: B173865
CAS No.: 197579-95-6
M. Wt: 217.26 g/mol
InChI Key: UWYAMTCRMBVNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be compared with other Boc-protected amino acid esters, such as:

The uniqueness of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) lies in its specific use as a glycine derivative, which makes it particularly valuable in studies involving glycine metabolism and function .

Biological Activity

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI), with the molecular formula C10H19NO4 and CAS number 197579-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

PropertyValue
Molecular FormulaC10H19NO4
Molecular Weight217.262 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point294.9 ± 23.0 °C
Flash Point132.1 ± 22.6 °C

The biological activity of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) is primarily linked to its role as a precursor in biochemical pathways involving amino acids and peptides. Glycine itself is a non-essential amino acid that participates in various physiological processes, including:

  • Protein Synthesis : Glycine is integral to the synthesis of proteins and the formation of collagen.
  • Neurotransmission : It acts as an inhibitory neurotransmitter in the central nervous system, influencing neuronal excitability.
  • Metabolic Pathways : Glycine is involved in the synthesis of heme and other metabolites essential for cellular functions.

Antioxidant Properties

Research indicates that compounds related to glycine may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Glycine derivatives have been shown to modulate inflammatory responses. For instance, studies suggest that glycine can inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Neuroprotective Effects :
    A study published in Neuroscience Letters explored the neuroprotective effects of glycine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress .
  • Metabolic Regulation :
    Another study investigated the role of glycine in metabolic regulation, particularly its impact on lipid metabolism. The findings suggested that glycine supplementation could lower triglyceride levels and improve overall lipid profiles in subjects with metabolic syndrome .
  • Cardiovascular Health :
    Research published in The Journal of Clinical Investigation highlighted the potential cardiovascular benefits of glycine esters. The study demonstrated that these compounds could enhance endothelial function and reduce arterial stiffness in hypertensive models .

Properties

IUPAC Name

propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAMTCRMBVNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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